molecular formula C7H4Cl2N2 B1628724 2-Amino-4,6-dichlorobenzonitrile CAS No. 316121-89-8

2-Amino-4,6-dichlorobenzonitrile

Cat. No.: B1628724
CAS No.: 316121-89-8
M. Wt: 187.02 g/mol
InChI Key: GZAHHXLOLGSNND-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorobenzonitrile (CAS 316121-89-8) is a halogenated aromatic compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . This chemical serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both an electron-withdrawing nitrile group and an electron-donating amino group on a dichlorinated benzene ring, makes it a key precursor for synthesizing more complex heterocyclic systems and active pharmaceutical ingredients (APIs). The compound is characterized by a boiling point of 354.5°C at 760 mmHg and a flash point of 168.2°C . It should be stored in a sealed, dry environment at 2-8°C to maintain stability and purity . Suppliers typically offer the product with a purity of not less than 95% to 98%, ensuring high quality for critical research applications . Important Notice: This product is strictly for industrial application or scientific research in a controlled laboratory setting . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All safety data sheets (SDS) and handling instructions must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAHHXLOLGSNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597191
Record name 2-Amino-4,6-dichlorobenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID90597191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316121-89-8
Record name 2-Amino-4,6-dichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of 2 Amino 4,6 Dichlorobenzonitrile

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Amino-4,6-dichlorobenzonitrile, where a nucleophile displaces one of the chlorine atoms. This reaction does not proceed via SN1 or SN2 mechanisms, which are common for alkyl halides, but through a distinct addition-elimination pathway. wikipedia.orglibretexts.org The process is initiated by the attack of a nucleophile on the aromatic ring at a carbon atom bearing a leaving group (a chloride ion in this case), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com

Influence of the Nitrile Group as an Electron-Withdrawing Activator on SNAr Reactivity

The feasibility and rate of SNAr reactions are highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial as they activate the ring towards nucleophilic attack by decreasing its electron density. byjus.commasterorganicchemistry.comqorganica.es In this compound, the nitrile (-C≡N) group functions as a potent EWG, alongside the chlorine atoms. wikipedia.orgscribd.com

The activating power of an EWG is most effective when it is positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.commasterorganicchemistry.com In the case of this compound, the nitrile group is para to the chlorine atom at the 4-position and ortho to the chlorine at the 6-position. This positioning effectively stabilizes the negative charge that develops during the formation of the Meisenheimer complex, thereby activating both chlorine atoms for substitution. The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the nitrile group, a significant stabilizing contribution.

The relative reactivity of the two chlorine atoms (at C4 and C6) towards a nucleophile is influenced by the combined electronic effects of both the activating nitrile group and the donating amino group.

Reactivity of the Amino Group in Electrophilic and Nucleophilic Processes

The amino (-NH₂) group in this compound has a dual electronic character that influences the molecule's reactivity in different contexts.

In Electrophilic Processes: The amino group, with its lone pair of electrons on the nitrogen atom, is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.com It donates electron density to the benzene (B151609) ring, increasing its nucleophilicity. However, the presence of two strong electron-withdrawing chloro groups and a cyano group deactivates the ring, making standard EAS reactions challenging. Furthermore, the basic nature of the amino group can lead to complications. In the presence of strong acids, such as in nitration or Friedel-Crafts reactions, the amino group is protonated to form an anilinium ion (-NH₃⁺). libretexts.orgchemistrysteps.com This group is strongly deactivating and a meta-director, which would prevent the desired reaction. chemistrysteps.com The high reactivity of anilines can also lead to over-reaction, such as polyhalogenation, although this is mitigated by the already present deactivating groups. libretexts.org To control the reactivity in electrophilic substitutions, the amino group can be protected by acetylation to form an acetamido group (-NHCOCH₃), which is a less powerful activator. libretexts.org

In Nucleophilic Processes: The amino group itself can act as a nucleophile. byjus.com The lone pair of electrons on the nitrogen can attack electrophilic centers. For instance, the amino group can undergo reactions like acylation or alkylation. This nucleophilicity means that in intermolecular reactions, the amino group of one molecule could potentially react with an activated site on another, although this is less common. The primary influence of the amino group in the context of this molecule is its electron-donating effect on the SNAr reactivity at the halogenated positions.

Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis and cycloaddition reactions.

Studies on Nitrile Hydrolysis Mechanisms

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. The reaction proceeds in two stages, typically requiring either acidic or basic conditions, as the reaction with neutral water is extremely slow. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon. Following a series of proton transfers, an amide intermediate is formed. This amide can then be further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the electrophilic nitrile carbon. A subsequent protonation of the nitrogen atom (by water) yields an imidic acid, which tautomerizes to the more stable amide intermediate. Under vigorous basic conditions, the amide is further hydrolyzed. The base attacks the carbonyl carbon of the amide, and after the elimination of the amino group (as NH₂⁻, which is immediately protonated to NH₃), a carboxylate salt is formed. An acidic workup is then required to obtain the final carboxylic acid. youtube.com

For this compound, hydrolysis would first produce 2-Amino-4,6-dichlorobenzamide, which upon further reaction would yield 2-Amino-4,6-dichlorobenzoic acid.

Table 1: Nitrile Hydrolysis Conditions and Products
Starting MaterialConditionsIntermediateFinal Product (after workup)
This compoundH₃O⁺, Heat2-Amino-4,6-dichlorobenzamide2-Amino-4,6-dichlorobenzoic acid
This compound1. NaOH, Heat; 2. H₃O⁺2-Amino-4,6-dichlorobenzamide2-Amino-4,6-dichlorobenzoic acid

Cycloaddition Reactions of Nitrile Derivatives (by Analogy with Benzonitrile (B105546) N-oxides)

While the nitrile group itself is not typically involved in cycloadditions, it can be readily converted into a reactive 1,3-dipole, such as a nitrile oxide. Benzonitrile N-oxides are well-studied intermediates that undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (molecules with π-bonds, like alkenes and alkynes). wikipedia.orgnih.gov This reaction is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org

The reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) yields an isoxazoline (B3343090) ring. If an alkyne is used as the dipolarophile, the product is an isoxazole. wikipedia.orgbenthamdirect.com The reaction is generally considered a concerted process, where the new sigma bonds are formed in a single step through a cyclic transition state. rsc.org The regioselectivity of the addition is governed by both steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. mdpi.com

By analogy, if the nitrile group of this compound were oxidized to the corresponding nitrile oxide (this compound N-oxide), it would be expected to react with alkenes and alkynes to form substituted isoxazolines and isoxazoles, respectively. This provides a synthetic route to novel heterocyclic compounds derived from the parent molecule.

Table 2: 1,3-Dipolar Cycloaddition of a Benzonitrile N-oxide Derivative
1,3-DipoleDipolarophileProduct Class
This compound N-oxide (hypothetical)Alkene (e.g., ethene)3-(2-Amino-4,6-dichlorophenyl)isoxazoline
This compound N-oxide (hypothetical)Alkyne (e.g., ethyne)3-(2-Amino-4,6-dichlorophenyl)isoxazole

Reactivity of the Aryl Halide Moieties Towards Various Reagents

The chlorine atoms at positions 4 and 6 of this compound are the primary sites for nucleophilic aromatic substitution (SNAr). The reactivity of these aryl halides is significantly enhanced by the strong electron-withdrawing effect of the nitrile group located ortho and para to them. wikipedia.orglibretexts.org

A wide range of nucleophiles can be used to displace the chloride ions. Common nucleophiles include:

Oxygen nucleophiles: Hydroxides (to form phenols), alkoxides (to form ethers), and phenoxides.

Nitrogen nucleophiles: Ammonia, primary and secondary amines (to form anilines).

Sulfur nucleophiles: Thiolates (to form thioethers).

The regioselectivity of the substitution—that is, whether the C4 or C6 chlorine reacts first—is a critical aspect. This selectivity is determined by the cumulative electronic influence of the substituents. The nitrile group activates both positions. The amino group, being an electron-donating group, deactivates the ring towards nucleophilic attack. Its deactivating effect is strongest at the ortho (C6) and para (C4) positions. Therefore, a delicate balance exists. While the nitrile group strongly activates both positions, the amino group simultaneously deactivates them. Computational studies on related systems, like dichloropyrimidines, show that the presence of other substituents can significantly alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution and transition state energies, thereby directing the regioselectivity of the SNAr reaction. wuxiapptec.com A detailed analysis would be required to definitively predict which chloride is more labile in this compound.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions at the molecular level. Through the application of quantum mechanical calculations, it is possible to model reaction pathways, identify transient structures, and quantify the energetic barriers that govern the speed and outcome of a reaction. For a molecule such as this compound, these computational approaches offer invaluable insights into its reactivity, complementing and guiding experimental studies.

At the heart of computational reaction analysis is the mapping of the potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. A reaction pathway, or reaction coordinate, represents a specific trajectory across this surface that connects reactants to products. The lowest energy path along this coordinate is the most probable route for the reaction to follow.

A critical point on the reaction pathway is the transition state , which corresponds to the highest energy point along the reaction coordinate. wikipedia.org This fleeting arrangement of atoms, with a lifetime on the order of femtoseconds, represents the energetic bottleneck of the reaction. masterorganicchemistry.com The energy difference between the reactants and the transition state is known as the activation energy, a key determinant of the reaction rate. masterorganicchemistry.com Transition states are characterized by the presence of partial bonds, where existing bonds are in the process of breaking and new bonds are in the process of forming. masterorganicchemistry.comyoutube.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules like this compound. analis.com.myresearchgate.net DFT calculations can be employed to optimize the geometries of reactants, products, and, crucially, transition states. By locating the transition state structure, chemists can gain a deeper understanding of the mechanism of a particular transformation. For instance, in a substitution reaction, the transition state geometry can reveal whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism.

Computational studies on analogous compounds, such as 2-amino-4-chlorobenzonitrile (B1265954) and other substituted benzonitriles, provide a framework for understanding the likely reactivity of this compound. These studies often involve the calculation of various molecular properties and reactivity descriptors.

Key Computational Parameters and Their Significance:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. researchgate.netsemanticscholar.org

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these descriptors provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. semanticscholar.org

Chemical Hardness (η): Indicates the resistance to change in electron distribution. Harder molecules are generally less reactive. analis.com.my

Chemical Softness (S): The reciprocal of hardness, with softer molecules being more reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents.

Illustrative Data from a Related Compound (2-amino-4-chlorobenzonitrile):

ParameterValueSignificance for Reactivity
HOMO EnergyTypically negativeHigher energy indicates a greater tendency to donate electrons, suggesting susceptibility to electrophilic attack.
LUMO EnergyTypically near zero or positiveLower energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Calculated differenceA smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Electronegativity (χ)Calculated valueProvides a measure of the overall electron-attracting power of the molecule. semanticscholar.org
Chemical Hardness (η)Calculated valueA higher value indicates greater stability and lower reactivity. analis.com.my
Mulliken Atomic ChargesCharge distribution on each atomReveals the most likely sites for nucleophilic and electrophilic attack. For example, nitrogen atoms often exhibit negative charges, indicating nucleophilic character. analis.com.my

Note: The specific numerical values are dependent on the level of theory and basis set used in the DFT calculations. The table provides a conceptual framework.

Predicted Reactivity Profile for this compound:

Based on the electronic properties of related compounds, a computational analysis of this compound would likely reveal the following:

The amino group (-NH₂) would be a primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom.

The nitrile group (-C≡N) and the aromatic ring, influenced by the electron-withdrawing chlorine atoms, would be susceptible to nucleophilic attack.

The chlorine atoms would influence the charge distribution across the benzene ring, affecting its reactivity in substitution reactions.

Computational modeling of specific reactions, such as nucleophilic aromatic substitution or reactions involving the amino or nitrile groups, would allow for the determination of the transition state structures and activation energies, thereby predicting the most favorable reaction pathways.

Derivatization and Chemical Transformations of 2 Amino 4,6 Dichlorobenzonitrile

Functional Group Interconversions of the Nitrile Group

The nitrile group (-C≡N) in 2-amino-4,6-dichlorobenzonitrile is a valuable precursor for several other important functional groups. Its linear geometry and the electrophilic nature of the carbon atom make it susceptible to a range of addition and cycloaddition reactions.

Synthesis of Carboxylic Acids and Amides from the Nitrile

The conversion of the nitrile moiety to a carboxylic acid or an amide represents a fundamental transformation in organic synthesis.

Carboxylic Acids: The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions, typically requiring heat. semanticscholar.org This reaction proceeds via the formation of an amide intermediate. For this compound, this would yield 2-amino-4,6-dichlorobenzoic acid. The general mechanism involves the protonation of the nitrile nitrogen (under acidic conditions) or nucleophilic attack by hydroxide (B78521) (under basic conditions), followed by the addition of water and subsequent tautomerization and hydrolysis. semanticscholar.org

Amides: The partial hydrolysis of nitriles under milder or more controlled conditions can afford the corresponding amide. rsc.org For instance, the conversion of nitriles to amides can be achieved using basic hydrogen peroxide or manganese dioxide. rsc.orgbenthamscience.com The reaction with hydrogen peroxide in an alkaline solution is a mild method for this transformation. rsc.org It has been demonstrated that the related compound, 2,6-dichlorobenzonitrile (B3417380), is converted to 2,6-dichlorobenzamide (B151250) in high yield. benthamscience.com Similarly, selective hydration of aromatic nitriles to their corresponding amides can be accomplished using sodium hydroxide as a catalyst, with kinetic studies indicating that further hydrolysis to the carboxylic acid is minimal under controlled conditions. tandfonline.com

Table 1: General Conditions for Nitrile Hydrolysis

ProductReagents and ConditionsReference
Carboxylic AcidH₃O⁺, heat or NaOH, heat followed by H₃O⁺ semanticscholar.org
AmideH₂O₂, NaOH rsc.org
AmideMnO₂, heat benthamscience.com
AmideNaOH (catalytic), H₂O tandfonline.com

Formation of Tetrazoles via Cycloaddition with Azides

Tetrazoles, five-membered heterocyclic rings with four nitrogen atoms, can be synthesized from nitriles through a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide. organic-chemistry.org This reaction is a key method for creating these important bioisosteres of carboxylic acids and amides. organic-chemistry.org The reaction of the nitrile group in this compound with an azide would lead to the formation of a 5-(2-amino-4,6-dichlorophenyl)tetrazole derivative. The presence of electron-withdrawing groups on the nitrile, such as the two chlorine atoms in the target molecule, facilitates this cycloaddition reaction. organic-chemistry.org

Preparation of Selenoamides from Nitriles

The nitrile group can also be converted to a primary selenoamide (-C(=Se)NH₂). One effective method involves the reaction of aryl nitriles with sodium hydrogen selenide (B1212193) (NaHSe). organic-chemistry.org This reagent can be conveniently prepared in situ from elemental selenium and a reducing agent like sodium borohydride (B1222165) in a solvent such as ethanol (B145695). organic-chemistry.org This approach provides a direct route to the corresponding selenoamide derivative of this compound in moderate to good yields. organic-chemistry.org Other methods for the synthesis of selenoamides from nitriles also exist. organic-chemistry.org

Transformations at the Amino Group for Diverse Functionalization

The primary amino group (-NH₂) on the aromatic ring is a key site for a variety of functionalization reactions, including acylation, alkylation, and diazotization, which can lead to a wide range of derivatives.

Acylation: The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). organic-chemistry.org This reaction is often used to protect the amino group during subsequent chemical transformations.

Alkylation: N-alkylation of the amino group can be achieved using alkylating agents. For instance, regioselective N-alkylation of similar 2-aminobenzothiazoles has been accomplished using benzylic alcohols as the alkylating agents. numberanalytics.com

Diazotization (Sandmeyer Reaction): The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). numberanalytics.comresearchgate.net This diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles in the presence of a copper(I) salt catalyst, a process known as the Sandmeyer reaction. numberanalytics.comresearchgate.net A patent describes the conversion of the related 2-amino-6-chlorobenzonitrile (B183317) into 2,6-dichlorobenzonitrile through such a diazotization and subsequent reaction, demonstrating the feasibility of replacing the amino group with a chloro group. Other Sandmeyer reactions could introduce bromo, cyano, or hydroxyl groups. numberanalytics.com

Table 2: Potential Sandmeyer Reactions of this compound

Desired ProductReagentsReference
2,4,6-Trichlorobenzonitrile1. NaNO₂, HCl2. CuCl numberanalytics.com
2-Bromo-4,6-dichlorobenzonitrile1. NaNO₂, HBr2. CuBr numberanalytics.com
4,6-Dichlorophthalonitrile1. NaNO₂, H⁺2. CuCN numberanalytics.comresearchgate.net

Selective Substitution Reactions of the Chlorine Atoms

The chlorine atoms on the aromatic ring of this compound are subject to nucleophilic aromatic substitution (SₙAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, such as the nitrile group. organic-chemistry.org

In SₙAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group (in this case, a chloride ion). The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. organic-chemistry.org For the substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize this intermediate. organic-chemistry.org

In this compound, both chlorine atoms are positioned ortho and para to the strongly electron-withdrawing nitrile group, making them potential sites for nucleophilic attack. For example, in the related compound 1,4-dichloro-2-nitrobenzene, nucleophiles displace the chloride at the 4-position (ortho to the nitro group). organic-chemistry.org In 1,2-dichloro-4-nitrobenzene, the chloride at the 1-position (para to the nitro group) is substituted. While the amino group is an activating group and can influence the regioselectivity, these examples suggest that selective substitution of one of the chlorine atoms by nucleophiles such as alkoxides, amines, or thiolates is a viable pathway for further derivatization.

Synthesis of Polyfunctionalized Benzonitrile (B105546) Derivatives

The various transformations described for the individual functional groups of this compound can be combined in sequential reactions to generate a wide array of polyfunctionalized benzonitrile derivatives. For instance, the amino group could first be protected via acylation, followed by a selective nucleophilic substitution of one of the chlorine atoms. Subsequent deprotection of the amino group and its conversion to another functional group via a Sandmeyer reaction would yield a highly substituted benzonitrile. Alternatively, a reaction at the nitrile group, such as the formation of a tetrazole ring, could be followed by transformations at the amino and chloro positions. Such multi-step synthetic sequences allow for the creation of complex molecules with tailored functionalities, underscoring the value of this compound as a versatile building block in organic synthesis. For example, base-promoted annulation of 2-aminobenzonitriles with ynones has been used to synthesize polysubstituted 4-aminoquinolines.

Ring System Annulation and Formation of Fused Heterocycles

The unique arrangement of an amino group, a nitrile function, and chloro-substituents on the benzene (B151609) ring makes this compound a highly reactive and valuable starting material for building fused heterocyclic systems. The amino and nitrile groups can participate in cyclization reactions to form a new ring fused to the original benzene ring, a process known as annulation.

Quinazoline (B50416) Formation via Reactions of Amino-Substituted Benzonitriles

The synthesis of the quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine (B1678525) ring, is a common transformation for amino-substituted benzonitriles. Various synthetic strategies have been developed to construct this scaffold, which is a core component of many pharmacologically active molecules. mdpi.commarquette.edu

One prevalent method involves the reaction of 2-aminobenzonitriles with orthoesters, such as triethyl orthoformate, which provides the additional carbon atom needed to close the pyrimidine ring. Another approach is the palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids, which yields 4-arylquinazolines. organic-chemistry.org A two-step process has also been reported where 2-aminobenzonitriles first react with Grignard reagents to form ortho-aminoketimine intermediates. mdpi.com These intermediates then undergo cyclization under alkaline conditions to afford N,4-disubstituted quinazolines. mdpi.com Furthermore, acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com

Reaction TypeReactantsProductKey Features
Cascade Reaction2-Aminobenzonitrile, Triethyl orthocarboxylate, Boronic acid4-ArylquinazolinePalladium(II)-catalyzed C(sp)-C(sp2) coupling followed by intramolecular C-N bond formation. organic-chemistry.org
Two-Step Synthesis2-Aminobenzonitrile, Aryl Grignard reagentN,4-Disubstituted quinazolineFormation of an ortho-aminoketimine intermediate followed by cyclization. mdpi.com
[4+2] Annulation2-Aminobenzonitrile, N-Benzyl cyanamide2-Amino-4-iminoquinazolineAcid-mediated reaction. mdpi.com

Indazole Synthesis from Related Benzonitrile Precursors

Indazoles, which feature a benzene ring fused to a pyrazole (B372694) ring, can be efficiently synthesized from benzonitrile precursors. The presence of an amino group at the ortho position to the nitrile, as in this compound, is a key structural feature for these transformations.

A notable method involves the conversion of o-aminobenzonitriles into ketimine intermediates through reaction with organometallic reagents. nih.gov These ketimines then undergo cyclization mediated by reagents like copper(II) acetate (B1210297) with oxygen as the oxidant, leading to the formation of the N-N bond and the desired 1H-indazole ring system in good to excellent yields. nih.gov Another powerful technique is the copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives. organic-chemistry.org This process proceeds through a cascade of coupling and condensation steps to furnish substituted 3-aminoindazoles. organic-chemistry.org Additionally, palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence, provides an alternative route to 3-aminoindazoles. organic-chemistry.org

Synthetic ApproachPrecursor TypeKey ReagentsProduct
Cyclization of Ketimineso-AminobenzonitrileOrganometallic reagents, Cu(OAc)2, O21H-Indazole nih.gov
Cascade Coupling-Condensation2-HalobenzonitrileHydrazine carboxylic esters, Cu catalyst3-Aminoindazole organic-chemistry.org
Palladium-Catalyzed Arylation2-BromobenzonitrileBenzophenone hydrazone, Pd catalyst, Acid3-Aminoindazole organic-chemistry.org

Development of Pyrimidine-Based Analogues from Related Scaffolds

The benzonitrile scaffold is a versatile starting point for constructing pyrimidine-based analogues. The nitrile group is particularly amenable to condensation reactions that form the pyrimidine ring.

One general and single-step protocol for synthesizing pyrimidine derivatives is the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This reaction is typically activated by trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. The nitrile adds nucleophilically to the activated amide intermediate, which is followed by annulation to yield the pyrimidine product. nih.gov Enaminonitriles, which can be derived from benzonitriles, also serve as key intermediates for synthesizing a variety of polyfunctionally substituted heterocycles, including pyrimidines, through reactions with N-nucleophiles. nih.govresearchgate.net For instance, the reaction of an enaminonitrile with formamidine (B1211174) acetate can yield pyrimidine derivatives. researchgate.net Furthermore, aminobenzonitriles can be used to build more complex structures by reacting them with existing pyrimidine molecules. An example is the reaction of 4-aminobenzonitrile (B131773) with 2-methylthio-4-pyrimidinone to prepare 4-[(4-hydroxypyrimidin-2-yl)amino]benzonitrile, an intermediate for antiviral drugs. chemijournal.com

Synthetic MethodStarting MaterialKey Reagents/IntermediatesResulting Structure
Condensation/AnnulationNitrile, N-Aryl/vinyl amideTrifluoromethanesulfonic anhydride, 2-ChloropyridineFused Pyrimidine nih.gov
Heterocyclic SynthesisEnaminonitrileN-Nucleophiles (e.g., Formamidine acetate)Substituted Pyrimidine nih.govresearchgate.net
Substitution ReactionAminobenzonitrileSubstituted Pyrimidinone (e.g., 2-Methylthio-4-pyrimidinone)Aminobenzonitrile-substituted Pyrimidine chemijournal.com

Spectroscopic Characterization and Advanced Computational Investigations of 2 Amino 4,6 Dichlorobenzonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a profound insight into the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. For aromatic compounds like 2-Amino-4,6-dichlorobenzonitrile, the infrared spectrum reveals key absorptions corresponding to the stretching and bending of its constituent bonds.

Based on this, the expected FT-IR absorption bands for this compound would include:

N-H stretching: The amino group (NH₂) is anticipated to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C≡N stretching: A sharp, intense absorption band characteristic of the nitrile group is expected in the 2200-2240 cm⁻¹ range.

C-Cl stretching: The presence of two chlorine atoms on the benzene (B151609) ring would likely give rise to strong absorption bands in the fingerprint region, typically below 800 cm⁻¹.

Aromatic C-H and C=C stretching: Vibrations associated with the aromatic ring would appear in their characteristic regions.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (NH₂) Asymmetric Stretch ~3450
Amino (NH₂) Symmetric Stretch ~3360
Nitrile (C≡N) Stretch 2200 - 2240
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1400 - 1600

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the C≡N and C-Cl symmetric stretching modes.

A study on 2-amino-4-chlorobenzonitrile (B1265954) recorded the FT-Raman spectrum in the 50-3500 cm⁻¹ range. pdx.edu The analysis, supported by density functional theory (DFT) calculations, allowed for detailed vibrational assignments. For this compound, similar analysis would be crucial for a complete vibrational profile. The symmetric vibrations of the dichlorinated benzene ring would be expected to be prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR would provide critical data for the structural confirmation of this compound.

Specific experimental NMR data for this compound is limited in the public domain. However, based on general principles and data for related compounds, the expected chemical shifts can be approximated. The electron-withdrawing effects of the two chlorine atoms and the nitrile group, along with the electron-donating effect of the amino group, will influence the chemical shifts of the aromatic protons and carbons.

¹H NMR: The aromatic region would likely show two singlets, or two closely coupled doublets, corresponding to the two non-equivalent aromatic protons. The amino group protons would appear as a broad singlet.

¹³C NMR: The spectrum would display distinct signals for each of the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon of the nitrile group would appear in the characteristic downfield region of 115-125 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity
¹H Aromatic CH 7.0 - 8.0 s or d
¹H Aromatic CH 7.0 - 8.0 s or d
¹H NH₂ 4.0 - 6.0 br s
¹³C C-NH₂ ~150 s
¹³C C-CN ~100 s
¹³C C-Cl ~130-140 s
¹³C C-H ~115-130 d
¹³C C≡N ~117 s

Note: These are estimated values and can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the nitrile and amino functional groups.

A study on 2-amino-4-chlorobenzonitrile using a UV-Vis spectrophotometer in the 200-400 nm range revealed two primary absorption peaks, attributed to π → π* and n → π* transitions within the aromatic system and the nitrile group. analis.com.my Similar electronic transitions would be expected for this compound, with the positions of the absorption maxima potentially shifted due to the presence of the second chlorine atom.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

While experimental mass spectra for this compound were not found, predicted data is available. The monoisotopic mass is predicted to be 185.97516 Da. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak would be observed, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Fragmentation would likely involve the loss of small molecules or radicals, such as HCN, Cl, or HCl, from the molecular ion.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 185.97461
[M+H]⁺ 186.98244
[M+Na]⁺ 208.96438

Data sourced from PubChemLite. drugbank.com

Quantum Chemical Calculations in Molecular Research

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for complementing experimental data and providing a deeper understanding of molecular properties.

For 2-amino-4-chlorobenzonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry, calculate vibrational frequencies, and investigate electronic properties like HOMO-LUMO energy gaps. analis.com.mypdx.edu Such calculations have shown good agreement with experimental FT-IR and FT-Raman spectra. pdx.edu Similar computational studies on this compound would be invaluable for predicting its spectroscopic properties and understanding the influence of the second chlorine substituent on its electronic structure and reactivity. These theoretical analyses can also aid in the precise assignment of vibrational modes observed in experimental spectra.

Density Functional Theory (DFT) for Geometry Optimization and Harmonic Vibrational Frequencies

Once the geometry is optimized, the same DFT methods can be used to calculate harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, and twisting of bonds) and can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. nih.govnih.gov For instance, in related benzonitrile (B105546) derivatives, characteristic vibrational bands for the nitrile (C≡N) group, amino (NH₂) group, and carbon-chlorine (C-Cl) bonds are identified and assigned based on these calculations. analis.com.myresearchgate.net The comparison between calculated and experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties. nih.govresearchgate.net

Table 1: Illustrative DFT Data for a Related Compound (2-amino-4-chlorobenzonitrile)

Parameter Calculated Value (B3LYP/6-311++G(d,p)) Experimental Value (X-ray)
C≡N Bond Length 1.160 Å 1.146 Å
C-N Bond Length 1.470 Å 1.369 Å
C≡N Stretch Freq. Typically calculated 2211 cm⁻¹ (FTIR)
NH₂ Stretch Freq. Typically calculated 3452, 3363 cm⁻¹ (FTIR)

Note: This table is illustrative and based on data for a similar compound to demonstrate the type of information generated by DFT studies. analis.com.my

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. nih.govnih.gov This method is crucial for understanding a molecule's electronic absorption and emission spectra (photophysical properties). By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light (λ_max). These calculations can explain the absorption peaks observed in UV-Vis spectroscopy, which typically correspond to π → π* and n → π* transitions in aromatic compounds like this compound. analis.com.myresearchgate.net

Furthermore, TD-DFT provides insights into fluorescence behavior. mdpi.comresearchgate.net The analysis can elucidate the nature of the excited states, helping to understand phenomena like intramolecular charge transfer (ICT), where electron density shifts from a donor part of the molecule (the amino group) to an acceptor part (the nitrile group and aromatic ring) upon excitation. nih.govresearchgate.net The solvent environment can significantly influence these properties, and TD-DFT calculations can model these effects, contributing to a deeper understanding of the molecule's electronic behavior in different media. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. wikipedia.orgfaccts.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures, showing core electrons, lone pairs, and bonds. wisc.edu A key application of NBO analysis is to quantify intramolecular interactions by examining the "delocalization" of electron density from filled, Lewis-type orbitals (donors) into empty, non-Lewis-type orbitals (acceptors). wikipedia.orgwisc.edu

This is particularly useful for understanding charge transfer within this compound. The analysis can reveal hyperconjugative interactions, such as the donation of electron density from a lone pair on the amino nitrogen (a donor NBO) to an antibonding orbital (an acceptor NBO) of the adjacent C-C bond or the nitrile group. The energy associated with these donor-acceptor interactions (E(2) energy) quantifies their strength and provides insight into the electronic stabilization of the molecule. wisc.eduwalisongo.ac.id This method also calculates the natural atomic charges on each atom, identifying the most electron-rich and electron-poor sites. analis.com.my

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity and Electronic Structure

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpearson.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor.

For a single molecule like this compound, the energy of the HOMO is related to its ionization potential (electron-donating ability), and the energy of the LUMO is related to its electron affinity (electron-accepting ability). nih.gov The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. nih.gov Visualization of the HOMO and LUMO shows where the electron density is highest for donation and where it is most susceptible to accepting electrons, respectively, providing valuable information about the molecule's reactive sites. mdpi.comresearchgate.net

Table 2: Key Parameters from FMO Analysis

Parameter Definition Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital Related to electron-donating capability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Related to electron-accepting capability

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution across a molecule's surface. researchgate.net It is a powerful tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic attacks. The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate or neutral potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the nitrile group and the chlorine atoms due to their high electronegativity and lone pairs. analis.com.myresearchgate.net Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles. analis.com.myresearchgate.net This visual guide to reactivity complements the insights gained from FMO and NBO analyses. walisongo.ac.id

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces and Hydrogen Bonding

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and halogen bonds, are crucial for understanding how molecules interact with each other in the solid state and in biological systems. mdpi.comyoutube.com NCI analysis is a computational technique that visualizes these weak interactions in 3D space. The analysis generates surfaces between atoms where non-covalent interactions are present, and the color of these surfaces indicates the type and strength of the interaction.

In the context of this compound, NCI analysis would be instrumental in identifying and characterizing hydrogen bonds between the amino group (donor) of one molecule and the nitrile nitrogen or chlorine atoms (acceptors) of a neighboring molecule. nih.govaalto.fi These interactions are fundamental to the molecule's crystal packing and physical properties. The analysis can distinguish between strong attractive interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (green), and repulsive steric clashes (red). nih.gov

Free Energy Perturbation (FEP) Simulations for Ligand-Receptor Binding Studies

Free Energy Perturbation (FEP) is a sophisticated computational method used to calculate the relative binding free energies of a series of ligands to a receptor, such as a protein. nih.govyoutube.com It is a powerful tool in drug design for predicting how small changes in a ligand's structure will affect its binding affinity. The method uses molecular dynamics simulations to "alchemically" transform one ligand into another within the binding site and in solution. youtube.com The difference in the free energy required for this transformation in the two environments yields the relative binding free energy (ΔΔG_bind). plos.orgnih.gov

While there are no specific published FEP studies involving this compound as a ligand, this methodology would be the standard approach to evaluate its potential as a fragment or lead compound in a drug discovery context. By comparing its binding free energy to that of similar molecules, FEP simulations could guide the optimization of its structure to improve binding potency to a specific biological target.

Correlation of Experimental Spectroscopic Data with Computational Predictions

A cornerstone of modern chemical analysis is the synergy between experimental measurements and theoretical calculations. This dual approach provides a robust framework for the comprehensive understanding of a molecule's structural and electronic properties. By comparing experimentally obtained spectroscopic data with quantum chemical predictions, researchers can achieve more reliable assignments of spectral features and gain deeper insights into the fundamental nature of the compound.

Due to a lack of specific published experimental and computational studies on this compound, this analysis will draw upon the extensive research conducted on its close structural analog, 2-amino-4-chlorobenzonitrile (2A4CBN) . The principles and findings from the study of 2A4CBN offer a strong predictive foundation for understanding the spectroscopic behavior of the 4,6-dichloro isomer, as the primary functional groups (amino, cyano) and the chloro-substituted benzene ring are common to both. The primary computational method referenced for this comparison is Density Functional Theory (DFT) using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted method for yielding accurate predictions of molecular geometries and vibrational frequencies. researchgate.netahievran.edu.tr

Vibrational Spectra (FT-IR and FT-Raman)

The correlation between experimental and calculated vibrational spectra is a powerful tool for assigning specific vibrational modes to observed spectral bands. Theoretical calculations provide harmonic frequencies, which typically deviate from experimental anharmonic frequencies. To bridge this gap, calculated frequencies are often multiplied by a scaling factor, which corrects for systematic errors in the computational method and the neglect of anharmonicity. nih.gov For the B3LYP/6-311++G(d,p) level of theory, scaling factors are commonly applied to achieve excellent agreement with experimental data. nih.govresearchgate.net

Studies on 2-amino-4-chlorobenzonitrile (2A4CBN) have demonstrated a strong correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a confident assignment of the fundamental vibrational modes. The same is observed for other dichlorinated isomers like 2-amino-3,5-dichlorobenzonitrile, where DFT calculations have been crucial for interpreting the solid-state spectra. nih.gov

Key vibrational modes and their expected correlations are as follows:

Amino (NH₂) Group Vibrations: The asymmetric and symmetric stretching modes of the amino group are expected at high wavenumbers. For 2A4CBN, these are observed experimentally and are well-reproduced by DFT calculations. analis.com.my

Nitrile (C≡N) Stretching: The cyano group exhibits a strong, characteristic absorption band. In 2-amino-4-chlorobenzonitrile, this appears around 2211 cm⁻¹ in the experimental FT-IR spectrum. analis.com.my DFT calculations accurately predict this frequency, showing excellent agreement. researchgate.net

C-Cl Vibrations: The stretching and bending modes associated with the carbon-chlorine bonds occur at lower frequencies. For 2A4CBN, a C-Cl stretching vibration is confirmed at 782 cm⁻¹. analis.com.my The presence of a second chlorine atom in this compound would introduce additional C-Cl vibrational modes, which could be precisely assigned through a similar correlative study.

Aromatic Ring Vibrations: The C-H and C=C stretching and bending vibrations of the benzene ring comprise a significant portion of the fingerprint region of the spectrum. The correlation between experimental and theoretical data is crucial for disentangling these numerous modes.

The following table presents a selection of assigned vibrational frequencies for the analog 2-amino-4-chlorobenzonitrile (2A4CBN), illustrating the typical level of agreement between experimental and scaled DFT-calculated values.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-4-chlorobenzonitrile (2A4CBN) Data sourced from studies utilizing DFT B3LYP/6-311++G(d,p) calculations. researchgate.net

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment (Vibrational Mode)
348434853486NH₂ Asymmetric Stretch
338133803382NH₂ Symmetric Stretch
307530783077C-H Stretch
222622282227C≡N Stretch
164516441645NH₂ Scissoring
159916001601C=C Ring Stretch
155815591558C=C Ring Stretch
130813071309C-N Stretch
116511661165C-H in-plane bend
829830828C-Cl Stretch
550552549C-C-C in-plane bend

Note: This table is representative and based on data for the structural analog 2-amino-4-chlorobenzonitrile. The exact wavenumbers for this compound may vary.

Electronic Spectra (UV-Vis)

The electronic absorption properties of the molecule can be investigated by comparing the experimental UV-Vis spectrum with predictions from Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the energies of electronic transitions between molecular orbitals, most notably the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

For 2-amino-4-chlorobenzonitrile, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as the π → π* and n → π* transitions. analis.com.my These transitions are characteristic of the aromatic ring and the nitrile group. The calculations also show how the solvent environment can influence the absorption maxima, a phenomenon known as solvatochromism. The agreement between the calculated absorption wavelengths (λmax) and the experimental data is generally good, confirming the nature of the electronic excitations within the molecule. researchgate.net

A similar correlative analysis for this compound would be expected to yield strong agreement, allowing for the definitive assignment of its electronic transitions.

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Maxima (λmax) for 2-amino-4-chlorobenzonitrile (2A4CBN) Data sourced from TD-DFT calculations in ethanol (B145695) solvent. analis.com.my

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Transition Assignment
3543500.045n → π
2982950.152π → π
2452420.310π → π*

Note: This table is representative and based on data for the structural analog 2-amino-4-chlorobenzonitrile. The exact absorption maxima for this compound may vary.

Advanced Applications of 2 Amino 4,6 Dichlorobenzonitrile Scaffolds in Chemical Sciences

Role as an Organic Synthesis Building Block in Complex Molecule Construction

The 2-Amino-4,6-dichlorobenzonitrile scaffold is a valuable precursor in organic synthesis, primarily for the construction of nitrogen-containing heterocyclic compounds. The presence of the ortho-amino and nitrile groups on the benzene (B151609) ring facilitates cyclization reactions to form fused heterocyclic systems, which are core structures in many biologically active molecules.

One of the most prominent applications of this scaffold is in the synthesis of quinazolines and their derivatives. organic-chemistry.orgmdpi.com Quinazolines are a class of bicyclic heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. The synthesis often involves a condensation reaction between the 2-aminobenzonitrile derivative and an aldehyde or another carbonyl-containing compound. For instance, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can yield 4-arylquinazolines in good yields. organic-chemistry.org Furthermore, acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides have been developed for the efficient synthesis of 2-amino-4-iminoquinazolines. mdpi.com These synthetic strategies highlight the utility of the 2-aminobenzonitrile core in creating complex molecular architectures.

The versatility of this building block is further demonstrated by its use in synthesizing other heterocyclic systems. For example, enaminonitriles, which can be derived from aminobenzonitriles, serve as key intermediates for the synthesis of a variety of polyfunctionally substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines. nih.gov

Potential in Materials Science and Engineering Applications (Derived from Analogous Compounds)

While direct applications of this compound in materials science are not extensively documented, the photophysical properties of analogous compounds suggest its potential in this field. Aromatic nitriles and amino-substituted aromatic compounds are known to be useful chromophores and can be incorporated into larger molecular systems to create materials with interesting optical and electronic properties.

Derivatives of structurally similar compounds, such as benzothiadiazoles (BTDs), are recognized as key components in highly tunable fluorophores. nih.gov BTD derivatives are electron-deficient and often exhibit high photostability, large Stokes shifts, and solvatochromic properties, making them suitable for applications in conjugated polymers for solar cells and as bioimaging scaffolds for fluorescence cell microscopy. nih.gov The electron-withdrawing nature of the nitrile and chlorine groups, combined with the electron-donating amino group in the this compound scaffold, could be exploited to design novel dyes and fluorescent probes.

Furthermore, studies on other substituted benzonitriles and related heterocyclic systems have shown their potential in creating materials with desirable photophysical characteristics. For instance, the synthesis and photophysical investigation of diketopyrrolopyrroles, which can be synthesized from benzonitrile (B105546) precursors, have revealed their utility in designing materials with fine-tuned optical properties. nih.gov These findings suggest that derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials.

Medicinal Chemistry and Drug Discovery Platforms

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a starting point for the development of a wide range of therapeutic agents. Its ability to participate in various chemical transformations allows for the creation of diverse libraries of compounds for drug discovery.

Development of Enzyme Inhibitors (e.g., PBRM1 Bromodomain Inhibitors)

The 2-aminobenzonitrile core is central to the development of inhibitors for various enzymes, including bromodomains, which are implicated in diseases like cancer. nih.gov Specifically, this scaffold has been instrumental in creating inhibitors of the PBRM1 bromodomain. nih.govnih.gov PBRM1 is a subunit of the PBAF chromatin remodeling complex and is considered a therapeutic target in certain cancers, such as prostate cancer. nih.govnih.gov

Research has shown that dihydroquinazolinones, synthesized from 2-aminobenzonitriles, can act as selective and cell-active PBRM1 bromodomain inhibitors. nih.gov The synthetic route involves the basic hydrolysis of a 2-aminobenzonitrile to the corresponding 2-aminobenzamide, followed by condensation with a benzaldehyde to form the dihydroquinazolinone scaffold. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzonitrile ring significantly impact the binding affinity and selectivity of these inhibitors. nih.govnih.gov For example, the introduction of a chlorine atom at the C-5 position of the quinazolinone scaffold was found to improve binding affinity by over 10-fold in some PBRM1 bromodomain inhibitors. nih.gov

Table 1: PBRM1-BD2 Inhibition by Dihydroquinazolinone Derivatives

Compound R1 R2 R3 R4 PBRM1-BD2 IC50 (µM) nih.gov
11 H H H H 0.9 ± 0.1
12 Cl H H H 0.4 ± 0.1
15 H H CH3 H 0.2 ± 0.04

| 16 | H | CH3 | H | H | 0.26 ± 0.04 |

This table is based on data presented in the referenced literature and illustrates the impact of substitutions on inhibitory activity.

Scaffolds for Adenosine Receptor Antagonists

The structural motif of this compound is closely related to that of 2-amino-4,6-dichloropyrimidine, a key intermediate in the synthesis of adenosine receptor antagonists. chemimpex.comgoogle.com Adenosine receptors, particularly the A2A subtype, are important targets for the treatment of neurodegenerative disorders like Parkinson's disease. nih.govmanchester.ac.ukmanchester.ac.uk

The 2-amino-4,6-dichloropyrimidine scaffold allows for the synthesis of various classes of adenosine receptor antagonists, including pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and 6-arylpurines. nih.govmanchester.ac.uk The chlorine atoms on the pyrimidine (B1678525) ring are reactive sites for nucleophilic substitution, enabling the introduction of different aryl and alkyl groups to modulate the affinity and selectivity for different adenosine receptor subtypes. The development of potent and selective antagonists often involves the strategic modification of this core structure. manchester.ac.uk Given the structural similarity, the this compound scaffold represents a valuable starting point for the design and synthesis of novel non-purinergic adenosine receptor antagonists.

Exploration as Anticancer Agents

Derivatives of this compound have shown significant promise as anticancer agents. The presence of the dichlorinated phenyl ring, in particular, is a feature found in several classes of cytotoxic compounds. mit.edunih.gov The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key cellular processes in cancer cells.

Studies on various aniline derivatives have demonstrated their potential as anticancer leads. For instance, a novel aniline derivative from Peganum harmala L., pegaharoline A, has been shown to inhibit the proliferation of non-small cell lung cancer cells. mdpi.com Similarly, chlorinated compounds based on other scaffolds have displayed significant cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer. nih.gov The cytotoxic properties of these compounds are often influenced by the position and number of chlorine substituents. nih.gov

Furthermore, research on quinazoline (B50416) derivatives, which can be synthesized from 2-aminobenzonitriles, has revealed their potential as anticancer agents. nih.gov For example, 2,4,6-trisubstituted quinazolines have been evaluated for their cytotoxic activity against various cancer cell lines, including THP-1, HL-60, and A375. nih.gov

Table 2: Cytotoxicity of a Dichlorinated Aniline Mustard-Estradienone (11β-dichloro) in Prostate Cancer Cell Lines

Cell Line Androgen Receptor (AR) Status Key Feature Effect of 11β-dichloro mit.edu
LNCaP Positive T887A mutation Sensitive at concentrations > 5.0 µM
PC3 Negative p53 inactive Less sensitive
DU145 Negative p53 null Less sensitive
PC3-AR Positive Isogenic pair Differential toxicity towards AR-positive cells in initial studies

This table summarizes findings on a related chlorinated aniline compound, suggesting potential mechanisms of action for similar structures.

Assessment of Antimicrobial and Antitubercular Activity

The this compound scaffold is a promising platform for the development of novel antimicrobial and antitubercular agents. The benzonitrile moiety and its derivatives have been investigated for their activity against a range of pathogens. nih.gov

Several studies have highlighted the antimicrobial potential of compounds derived from aminobenzonitriles and related structures. For example, a series of 2-aminobenzophenone linked 1,4-dihydropyridines were synthesized and showed in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. asianpubs.orgresearchgate.net The antimicrobial activity of these compounds is often enhanced by the presence of specific substituents. Additionally, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity, with some compounds showing greater potential against Gram-negative bacteria. nih.gov

In the context of antitubercular agents, the benzothiazole scaffold, which can be synthesized from precursors related to aminobenzonitriles, has been identified as a novel anti-mycobacterial series. nih.gov These compounds exert their bactericidal activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is crucial for arabinogalactan synthesis. nih.gov Structure-activity relationship studies on benzothiazoles and benzothiazinones have provided insights into the structural requirements for potent antitubercular activity. nih.govresearchgate.net Furthermore, novel α-aminonitrile-based benzimidazoles have been synthesized and screened for their antitubercular activity, with some compounds exhibiting excellent activity with low cytotoxicity. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-aminobenzonitrile
2-aminobenzamide
2-amino-4,6-dichloropyrimidine
2-Amino-4,6-dihydroxypyrimidine
2-aminobenzophenone
2-chlorobenzoic acid
2-phenylquinazolinones
4-arylquinazolines
6-arylpurines
11β-dichloro
benzaldehyde
benzothiadiazole
benzothiazole
dihydroquinazolinone
diketopyrrolopyrrole
enaminonitrile
isoxazole
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
pegaharoline A
pyrazole (B372694)
pyrazolo[3,4-d]pyrimidine
pyrrolo[2,3-d]pyrimidine
quinazoline
triethyl orthocarboxylate
N-benzyl cyanamide
2-amino-4-iminoquinazolines
1,4-dihydropyridines
benzothiazinone
α-aminonitriles
benzimidazole
DprE1
PBRM1
THP-1
HL-60
A375
Staphylococcus aureus
Escherichia coli

Application in Fluorescent Sensor Development

The structural framework of aminobenzonitriles is of significant interest in the development of fluorescent materials. While direct studies on this compound as a fluorescent sensor are not extensively detailed, research on analogous compounds, such as 2-amino-4,6-diphenylnicotinonitriles (APNs), provides insight into the potential applications of this scaffold. nih.gov These related compounds have demonstrated promise as fluorescent sensors for monitoring processes like photopolymerization, sometimes showing higher sensitivity than commercially available probes. nih.gov

The fluorescence properties of these molecules, including shifts in their emission spectra in different solvents, are key to their function as sensors. nih.gov Such solvent-dependent shifts can be harnessed to create fluorescent probes for imaging and sensing applications, where the emission wavelengths are tuned for specific targets. nih.gov The design of fluorescent probes often involves incorporating chromophoric systems into amino acid or other molecular backbones, which exhibit changes in spectral properties in response to their environment or upon binding to a target. bgu.ac.il For instance, changes in fluorescence can be used for the quantitative detection of metal ions or to monitor interactions with biomolecules. google.com The development of turn-on fluorescent sensors, which exhibit a significant increase in fluorescence upon detecting a target, is a particularly valuable strategy for creating highly selective and sensitive detection tools. nih.gov

Research into related structures has shown that the introduction of different electron-withdrawing or electron-donating groups can influence the photophysical properties. nih.gov This principle suggests that the dichloro-substituents on the this compound ring could be leveraged to fine-tune its potential fluorescence characteristics for specific sensing applications.

Table 1: Photophysical Properties of Analogue 2-Amino-4,6-diphenylnicotinonitrile Compounds in Different Solvents

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
APN-1 Dichloromethane363480117
Tetrahydrofuran362488126
Acetonitrile360501141
Dimethylformamide365506141
APN-2 Dichloromethane362473111
Tetrahydrofuran361483122
Acetonitrile359496137
Dimethylformamide364501137
APN-3 Dichloromethane365478113
Tetrahydrofuran364487123
Acetonitrile362500138
Dimethylformamide367505138

This table is generated based on data from analogous compounds to illustrate the principles of fluorescent sensor development.

Role as a Precursor for Active Pharmaceutical Ingredients (General, by Analogy)

Substituted benzonitriles are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). By analogy with structurally similar compounds, this compound represents a promising precursor for various therapeutic agents. For example, 2-Amino-4-fluorobenzonitrile is recognized as a critical intermediate for developing complex heterocyclic systems used in novel kinase inhibitors and antipsychotic drugs. nbinno.com The ortho-amino/cyano arrangement present in these molecules is highly effective for facilitating cyclization reactions, which are fundamental in constructing the core structures of many pharmaceuticals. nbinno.com

The incorporation of halogen atoms, such as the two chlorine atoms in this compound, can significantly influence the metabolic stability and reactivity of the final API, potentially leading to improved efficacy. nbinno.com The versatility of the aminobenzonitrile scaffold allows for diverse chemical transformations, supporting a wide array of synthetic pathways toward complex organic molecules. nbinno.com

The synthesis of APIs often involves multicomponent reactions where precursors containing aldehyde or nitrile groups are utilized. For instance, 2,6-dichlorobenzaldehyde, a related compound, is used in Povarov reactions to synthesize quinoline derivatives, which are scaffolds for drug candidates. mdpi.com This highlights the utility of the dichlorinated phenyl motif in pharmaceutical synthesis. The amino and nitrile groups of this compound offer reactive sites for building more complex molecular architectures, positioning it as a potentially key intermediate in drug discovery and development programs.

Agrochemical Research and Development (General, by Analogy with Related Nitriles)

In agrochemical science, the benzonitrile scaffold is a well-established feature in various pesticides. The compound 2,6-dichlorobenzonitrile (B3417380), known as Dichlobenil, is a widely used herbicide that controls grasses and weeds in both agricultural and non-crop areas. epa.govnih.gov It functions by inhibiting cellulose biosynthesis, which is essential for plant cell wall development, thereby stopping plant growth. welltchemicals.com The significant herbicidal activity of Dichlobenil suggests that its amino-substituted derivative, this compound, could serve as a valuable scaffold for the development of new agrochemicals.

The introduction of an amino group to the dichlorobenzonitrile structure could modify its mode of action, selectivity, or environmental persistence. The versatility of aminopyrimidine derivatives, for instance, allows them to act as crucial building blocks in the synthesis of herbicides with specific and targeted modes of action. nbinno.com Similarly, the reactive nature of acrylonitrile and its derivatives has been explored for creating novel insecticidal and fungicidal agents. Research has shown that specific structural motifs, including electron-withdrawing groups and the nitrile functionality, can enhance molecular reactivity and target specificity in pests and pathogens.

Furthermore, structure-activity relationship studies on other complex molecules have demonstrated that derivatives containing dichlorophenyl rings can exhibit excellent insecticidal activity. nih.gov This indicates that the 2,4-dichloro substitution pattern on a phenyl ring, which is closely related to the 4,6-dichloro pattern of the subject compound, is a favorable feature in the design of new pesticides. nih.gov Therefore, this compound stands as a promising starting material for synthesizing next-generation crop protection agents.

Table 2: Examples of Related Nitrile-Containing Agrochemicals and Their Applications

Compound NameChemical FamilyPrimary UseMode of Action (if known)
Dichlobenil BenzonitrileHerbicideCellulose biosynthesis inhibitor
Chlorothalonil DinitrileFungicideMulti-site inhibitor
Flupyradifurone ButenolideInsecticidenAChR agonist
Sulfoxaflor SulfoximineInsecticidenAChR competitive modulator

This table provides examples of existing agrochemicals containing nitrile or related functional groups to illustrate the context of agrochemical research by analogy.

Q & A

Basic: What are the optimized synthetic routes for 2-amino-4,6-dichlorobenzonitrile?

The compound can be synthesized via cyclization and halogenation reactions. A modified Vilsmeier–Haack–Arnold reagent protocol is effective for introducing chlorine substituents into pyrimidine analogs, achieving yields >82% when applied to structurally similar intermediates . Sodium ethoxide-mediated condensation of malonic acid derivatives with guanidine precursors is another validated method, optimized for reaction time (12–24 hours) and pH control (pH 9–11) to minimize side products .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key parameters include:

  • Temperature : Maintaining 60–80°C during chlorination to balance reactivity and decomposition.
  • Catalyst : Using dimethylformamide (DMF) as a solvent to stabilize intermediates.
  • Reagent stoichiometry : A 1.2:1 molar ratio of chlorinating agent (e.g., POCl₃) to substrate reduces residual impurities .
    Post-reaction quenching with ice-water and neutralization to pH 6–7 enhances crystallinity, facilitating purification via recrystallization (ethanol/water mixtures) .

Basic: What analytical methods are recommended for characterizing this compound?

  • HPLC : For purity assessment (≥98% achievable with optimized protocols) .
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, NH₂ signals at δ 5.5–6.0 ppm).
    • FT-IR : Detect C≡N stretching (~2220 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 202–205 for dichloro analogs) .

Basic: Does this compound exhibit biological activity?

In vitro studies on structurally related 2-amino-4,6-dichloropyrimidines show potent nitric oxide (NO) inhibition in immune-activated mouse peritoneal cells (IC₅₀ = 2–36 μM), with 5-fluoro-substituted analogs being most active. However, hydroxylated analogs (e.g., 4,6-dihydroxy) lack activity, highlighting the necessity of chlorine substituents for bioactivity .

Advanced: What challenges exist in elucidating the mechanism of action for this compound derivatives?

Mechanistic studies are hindered by:

  • Reactive intermediates : Chlorine substituents may generate transient electrophilic species, complicating pathway isolation.
  • Cellular target ambiguity : Transcriptomic profiling or siRNA screening is required to identify binding partners (e.g., kinases, NO synthase isoforms).
  • Metabolic stability : Dichlorinated compounds often exhibit rapid hepatic clearance, necessitating pharmacokinetic studies .

Advanced: How should researchers address contradictory data on biological activity across substituted analogs?

Contradictions arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance NO inhibition by stabilizing charge-transfer interactions.
  • Steric hindrance : Bulky 5-substituents reduce activity (IC₅₀ increases from 2 μM to 36 μM).
    Dose-response assays and molecular docking simulations (e.g., AutoDock Vina) can reconcile discrepancies by correlating substituent properties with binding affinity .

Basic: What are the stability and storage requirements for this compound?

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Decomposition risks : Exposure to moisture generates HCl and cyanide byproducts; silica gel desiccants are recommended.
  • Handling : Use gloveboxes for air-sensitive steps, as dichlorinated nitriles degrade under prolonged UV exposure .

Advanced: How do chlorine substituent positions influence the reactivity of 2-amino-dichlorobenzonitrile derivatives?

  • Para/meta chlorines : Increase electrophilicity at the nitrile group, enhancing nucleophilic attack (e.g., in Suzuki couplings).
  • Ortho chlorines : Steric effects reduce reaction rates in SNAr substitutions.
    Comparative kinetic studies (e.g., Hammett plots) using substituents at C4/C6 vs. C3/C5 positions reveal these trends .

Basic: What methods ensure high purity in large-scale synthesis?

  • Crystallization : Ethanol/water (7:3 v/v) yields >99% purity after two recrystallizations.
  • Column chromatography : Silica gel (hexane/ethyl acetate gradient) removes halogenated byproducts.
  • In-process controls : Mid-reaction FT-IR monitoring detects incomplete chlorination (residual -OH at ~3200 cm⁻¹) .

Advanced: What strategies improve industrial scalability for this compound production?

  • Flow chemistry : Continuous chlorination reduces batch variability and reaction time by 40%.
  • Solvent recycling : DMF recovery via vacuum distillation lowers costs.
  • Waste mitigation : Chloride byproducts are neutralized with CaCO₃ to form non-hazardous CaCl₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.